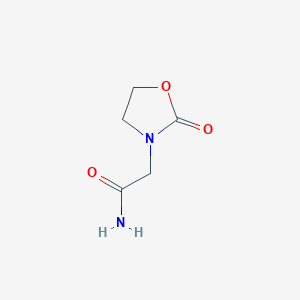
3-Carbamoylmethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Linezolid, a synthetic antibiotic that is used to treat infections caused by Gram-positive bacteria. However,
Mechanism Of Action
The mechanism of action of 3-Carbamoylmethyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting protein synthesis.
Biochemical And Physiological Effects
3-Carbamoylmethyloxazolidin-2-one has been shown to have minimal toxicity and side effects in humans. However, it can cause reversible myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and leukopenia.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Carbamoylmethyloxazolidin-2-one in lab experiments include its potent antibacterial, antiviral, and anticancer activity. It also has minimal toxicity and side effects in humans. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the scientific research of 3-Carbamoylmethyloxazolidin-2-one, including:
1. Development of New Antibiotics: 3-Carbamoylmethyloxazolidin-2-one could be used as a template for the development of new antibiotics that are effective against drug-resistant bacteria.
2. Treatment of Influenza: Further research could explore the potential of 3-Carbamoylmethyloxazolidin-2-one as a treatment for influenza infections.
3. Cancer Treatment: 3-Carbamoylmethyloxazolidin-2-one could be further studied as a potential treatment for various types of cancer.
4. Synthesis of New Analogues: The synthesis of new analogues of 3-Carbamoylmethyloxazolidin-2-one could lead to the discovery of compounds with improved activity and reduced toxicity.
Conclusion
In conclusion, 3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has shown significant potential in various scientific research applications beyond its use as an antibiotic. Its potent antibacterial, antiviral, and anticancer activity make it a promising candidate for the development of new treatments for various diseases. Further research is needed to explore its full potential and to develop new analogues with improved activity and reduced toxicity.
Synthesis Methods
The synthesis of 3-Carbamoylmethyloxazolidin-2-one involves the reaction of N-alkylated alpha-amino acid with an aldehyde or ketone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with an isocyanate to form the final product, 3-Carbamoylmethyloxazolidin-2-one.
Scientific Research Applications
3-Carbamoylmethyloxazolidin-2-one has shown potential in various scientific research applications, including:
1. Antibacterial Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for the development of new antibiotics.
2. Antiviral Activity: Recent studies have shown that 3-Carbamoylmethyloxazolidin-2-one has antiviral activity against influenza A and B viruses. This suggests that it could be used as a potential treatment for influenza infections.
3. Anticancer Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This suggests that it could be used as a potential treatment for cancer.
properties
CAS RN |
172514-86-2 |
|---|---|
Product Name |
3-Carbamoylmethyloxazolidin-2-one |
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
InChI Key |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
Canonical SMILES |
C1COC(=O)N1CC(=O)N |
Other CAS RN |
172514-86-2 |
synonyms |
3-Carbamoylmethyloxazolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
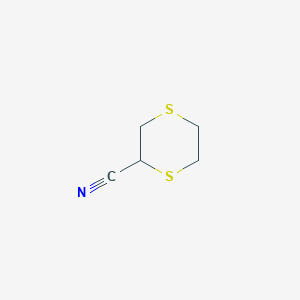
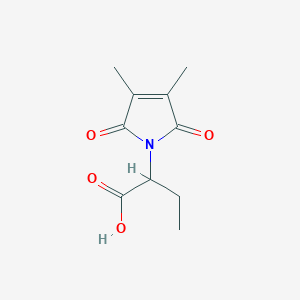
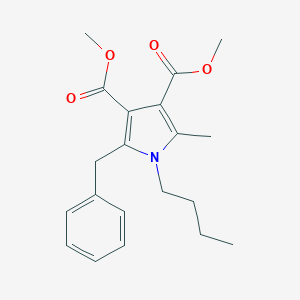
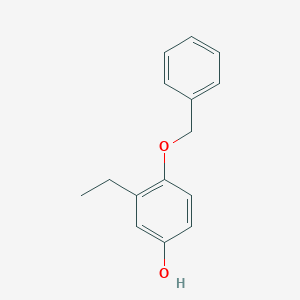
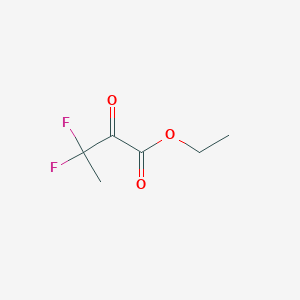
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
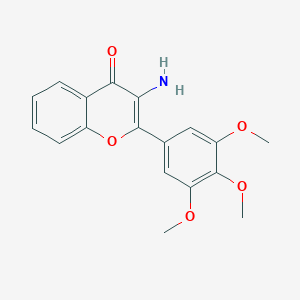
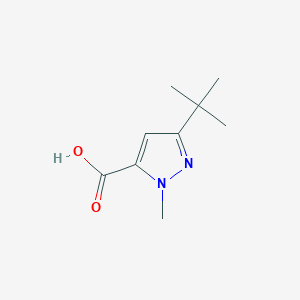
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
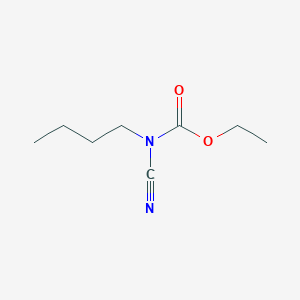
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)